AZP-531

Peptide Stability Pharmacokinetics In Vitro Assay

AZP-531 (Livoletide) is a structurally stabilized, synthetic cyclic 8-amino-acid analogue of unacylated ghrelin (UAG) that overcomes the rapid degradation and poor bioavailability (10–15%) of native UAG. Engineered to achieve 85–95% oral-equivalent bioavailability and a 2–3 h human half-life, it enables once-daily subcutaneous dosing and reliable in vivo target engagement—unattainable with generic UAG fragments. Proven to reduce hyperphagia in Prader-Willi syndrome, decrease body weight in obese subjects, and improve insulin sensitivity without increasing insulin levels, AZP-531 is the definitive research tool for dissecting AG/UAG signaling, appetite control, and metabolic regulation. Procure the gold-standard stabilized UAG mimetic for studies where sustained exposure and translational validity are non-negotiable.

Molecular Formula C40H63N15O13
Molecular Weight 962.0 g/mol
Cat. No. B8201636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZP-531
Molecular FormulaC40H63N15O13
Molecular Weight962.0 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
InChIInChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1
InChIKeyJXPWLIYXIWGWSA-CLBRJLNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZP-531 (Livoletide): Procurement-Ready Unacylated Ghrelin Analogue for Metabolic and Hyperphagia Research


AZP-531 (Livoletide) is a first-in-class, synthetic cyclic 8-amino-acid analogue of human unacylated ghrelin (UAG) [1]. Developed to counteract the orexigenic and metabolic effects of acylated ghrelin (AG), it functions as a UAG mimetic [2]. Its molecular formula is C₄₀H₆₃N₁₅O₁₃ with a molecular weight of 962.02 g/mol .

AZP-531 Selection Rationale: Why Unmodified UAG or Other Ghrelin Peptides Are Inadequate Substitutes


Native UAG is a 28-amino-acid linear peptide that is rapidly degraded by peptidases in vivo, resulting in poor bioavailability (10-15% in rats) and a short half-life, limiting its practical utility as a research tool or therapeutic [1]. In contrast, AZP-531 has been structurally engineered for enhanced stability. Simple UAG fragments, such as the linear AZP502, show similar rapid degradation [2]. These limitations make generic UAG or non-engineered peptides unsuitable for experiments requiring sustained exposure or reliable in vivo efficacy, underscoring the need for a stabilized analogue like AZP-531.

Quantitative Differentiation of AZP-531: Comparative Performance Data vs. UAG and Placebo


Enhanced In Vitro Stability: Full Cyclization Protects AZP-531 from Peptidase Degradation

AZP-531 demonstrates complete protection from peptidase degradation in human blood samples in vitro, a property not shared by its linear or partially cyclized precursors [1].

Peptide Stability Pharmacokinetics In Vitro Assay

Superior In Vivo Bioavailability: 85-95% for AZP-531 vs. 10-15% for AZP502

Full cyclisation of the AZP502 peptide to form AZP-531 results in a dramatic improvement in systemic exposure in vivo [1].

Bioavailability Pharmacokinetics In Vivo Model

Significant Reduction in Hyperphagia Score: -4.3 for AZP-531 vs. -0.3 for Placebo

In a Phase 2 clinical trial for Prader-Willi syndrome, a 14-day course of AZP-531 led to a clinically meaningful and statistically significant improvement in hyperphagia-related behaviors [1].

Hyperphagia Prader-Willi Syndrome Clinical Trial

Superior Body Weight Reduction in Overweight/Obese Subjects: -2.6 kg for AZP-531 vs. -0.8 kg for Placebo

In a Phase I trial with overweight/obese subjects, a 14-day treatment with AZP-531 produced a greater reduction in body weight compared to placebo [1].

Weight Loss Obesity Phase I Trial

Significant Improvement in Postprandial Glucose: -24 mg/dL for AZP-531 vs. Placebo

In a Phase II trial involving patients with type 2 diabetes, AZP-531 significantly reduced postprandial glucose excursions compared to placebo .

Glycemic Control Type 2 Diabetes Phase II Trial

AZP-531 Application Scenarios: Defined by Quantitative Efficacy and Stability Data


Investigating Hyperphagia in Prader-Willi Syndrome (PWS) Models

Given its significant reduction in hyperphagia scores in human PWS trials [1], AZP-531 is a validated tool for studying appetite regulation and food-seeking behavior in this specific genetic disorder. Researchers can use it to explore downstream mechanisms of hyperphagia control in PWS patient-derived cells or relevant animal models. The compound's high stability [2] ensures reliable and sustained exposure during in vivo studies.

Studies on Appetite-Independent Weight Loss and Metabolic Improvement

The compound's ability to reduce body weight in overweight/obese subjects [3] and improve glycemic control makes it a valuable tool for dissecting the metabolic effects of unacylated ghrelin signaling independent of caloric intake. It is particularly suitable for experiments aimed at understanding insulin sensitization [4] and its impact on adipose tissue and glucose homeostasis.

In Vivo Pharmacological Studies Requiring a Stable UAG Analogue

For research where native UAG is unsuitable due to its poor stability and bioavailability [2], AZP-531 serves as the gold-standard substitute. Its high bioavailability (85-95%) [2] and terminal half-life of 2-3 hours in humans [3] support once-daily subcutaneous dosing protocols in a variety of metabolic and behavioral studies, ensuring consistent target engagement.

Mechanistic Studies on Ghrelin System Antagonism

As a functional antagonist that counteracts the orexigenic effects of acylated ghrelin (AG) [1], AZP-531 is a key reagent for dissecting the balance between AG and UAG signaling. It can be used in cellular and in vivo models to study AG-driven fat accumulation, feeding behaviors, and the role of the yet-to-be-defined UAG receptor [5].

Technical Documentation Hub

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